molecular formula C5H11ClF3NO B3016854 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride CAS No. 156990-55-5

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride

Cat. No. B3016854
CAS RN: 156990-55-5
M. Wt: 193.59
InChI Key: DPXDWNFLDMHVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The first paper describes the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, which involves a three-step reaction sequence. This process is noted for its convenience and rapidity. Although the compound is not the same, the synthesis of fluorinated amines typically involves careful control of reaction conditions to incorporate the fluorine atoms without unwanted side reactions .

Molecular Structure Analysis

While the molecular structure of "3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride" is not analyzed in the papers, the structure of 3-fluoro-1-aminoadamantane is likely to be well-defined, with the fluorine atoms contributing to the overall polarity and potentially affecting the compound's three-dimensional conformation due to their electronegativity .

Chemical Reactions Analysis

The second paper discusses the diastereoselective alkylation of 3-aminobutanoic acid, which is relevant to the compound as it involves the manipulation of an amino acid's structure. The paper highlights the use of deprotonation and subsequent alkylation or amination to achieve high selectivity in the synthesis of derivatives. This suggests that similar strategies could be applied to the synthesis and modification of "3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride" can be inferred from the properties of related compounds. The presence of fluorine atoms is likely to increase the compound's stability and resistance to metabolic degradation. The amino group could allow for the formation of salts and hydrogen bonding, affecting solubility and reactivity. The hydrochloride form suggests that the compound is likely to be a solid at room temperature and soluble in water or polar solvents .

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

  • Pigza et al. (2009) demonstrated stereoselective syntheses of fluorinated amino acids using 4,4,4-trifluoro-3-methylbutanoic acid. These amino acids were obtained as configurationally pure hydrochloride salts, showcasing the compound's utility in producing valuable fluorinated amino acids (Pigza, Quach, & Molinski, 2009).

Development of Bioactive Compounds

  • In 2019, Melnykov et al. explored the synthesis of 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones, which are promising scaffolds in the design of bioactive compounds. They employed 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters in their methodology, indicating the compound's relevance in medicinal chemistry (Melnykov et al., 2019).

Peculiarities in Three-Component Cyclization

  • Goryaeva et al. (2020) studied the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one, which involved 3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride. This study highlights the compound's role in complex chemical reactions (Goryaeva, Kushch, Burgart, & Saloutin, 2020).

Synthesis of Tetrazole-Containing Derivatives

  • Putis et al. (2008) utilized the reactivity of 4-amino-3-phenylbutanoic acid hydrochloride for preparing tetrazole-containing derivatives. The study demonstrates another aspect of the compound's versatility in synthesizing derivatives with potential applications (Putis, Shuvalova, & Ostrovskii, 2008).

Radical Substitution in Aliphatic Compounds

  • Atto and Tedder (1982) researched the chlorination of 1,1,1-trifluoro-2-methylbutane, a related compound, to understand the electron attracting influence of the trifluoromethyl group. This study is relevant for understanding the reactivity of similar trifluoromethyl-containing compounds (Atto & Tedder, 1982).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-1,1,1-trifluoro-3-methylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-4(2,9)3(10)5(6,7)8;/h3,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDWNFLDMHVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride

CAS RN

156990-55-5
Record name 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.